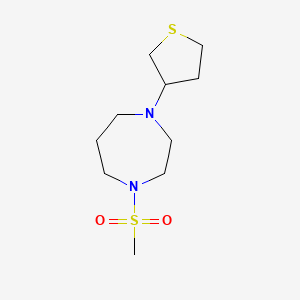

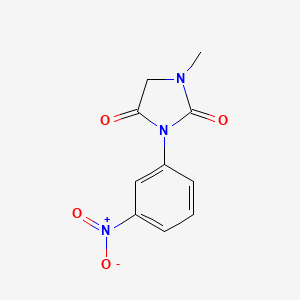

![molecular formula C21H21N3O3S B2965042 2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 900007-09-2](/img/structure/B2965042.png)

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a pyrazinone ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazinone ring, the sulfanyl group, and the acetamide group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyrazinone ring might undergo reactions typical of heterocyclic compounds, while the sulfanyl group could participate in oxidation and substitution reactions .Aplicaciones Científicas De Investigación

Computational and Pharmacological Evaluation

Computational and pharmacological evaluations of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles similar to the chemical structure , have shown promising results in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives exhibit moderate inhibitory effects on targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), indicating potential for therapeutic applications in managing pain, inflammation, and cancer (Faheem, 2018).

Antioxidant Activity

Research into pyrazole-acetamide derivatives has revealed significant antioxidant activity. Coordination complexes of these derivatives have been synthesized and characterized, demonstrating their potential as effective antioxidants. This suggests applications in combating oxidative stress-related diseases and conditions (Chkirate et al., 2019).

Novel Derivatives Synthesis

The synthesis of new derivatives of aminopyrazoles, including those with sulfanyl groups, opens up avenues for creating novel compounds with potential biological activities. These synthesized compounds could be explored for various pharmaceutical applications, indicating a broad spectrum of potential research and development avenues (Povarov et al., 2019).

In Vitro Cytotoxic Activity

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have shown anticancer activity against a panel of 60 cancer cell lines. One compound, in particular, exhibited appreciable cancer cell growth inhibition, highlighting the potential for these compounds in cancer therapy (Al-Sanea et al., 2020).

Enzyme Inhibitory Activities

Synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and its analogues demonstrated good activity against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This indicates the potential for these compounds in developing treatments for conditions associated with enzyme dysregulation (Virk et al., 2018).

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s target, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it could potentially interact with a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Without specific information on the compound’s target and mode of action, it’s challenging to describe the molecular and cellular effects of the compound’s action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Specific information on how these factors influence the action of this compound is currently unavailable .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-15-7-9-16(10-8-15)13-23-19(25)14-28-20-21(26)24(12-11-22-20)17-5-3-4-6-18(17)27-2/h3-12H,13-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTATMJSZKYVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

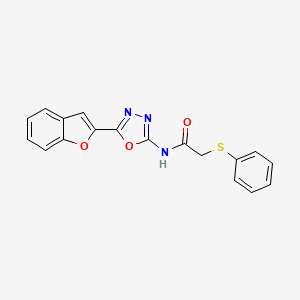

![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)

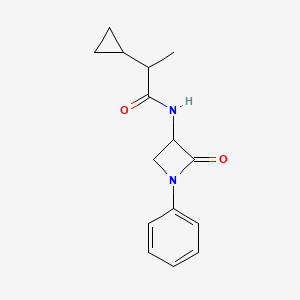

![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)

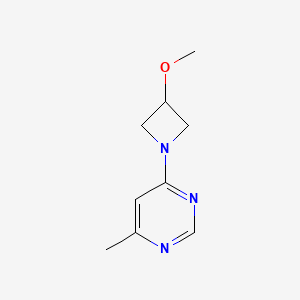

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)

![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)

![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)